molecular formula C9H17N5 B12315637 N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B12315637
M. Wt: 195.27 g/mol
InChI Key: WHRZHDKYTNMIKD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine (CAS 1697072-99-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C9H17N5 and a molecular weight of 195.26 g/mol, this piperidine-containing 1,2,4-triazole derivative is an important building block in medicinal chemistry . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its versatile interactions with biological targets and its presence in numerous clinically used drugs due to its metabolic stability and ability to form hydrogen bonds . This specific molecular architecture, combining a triazole ring with a piperidine moiety, is of significant interest in the design of novel therapeutic agents, particularly as enzyme inhibitors . Compounds featuring these heterocyclic systems are progressively studied for a wide spectrum of potential biological activities, making them valuable templates in organic synthesis and early drug discovery efforts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

N,N-dimethyl-5-piperidin-4-yl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H17N5/c1-14(2)9-11-8(12-13-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3,(H,11,12,13)

InChI Key

WHRZHDKYTNMIKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NNC(=N1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Intermediates

The synthesis of N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine involves multi-step sequences, often starting from morpholine and piperidine derivatives. Two primary pathways dominate the literature:

Reductive Amination and Cyclocondensation

A widely cited method begins with (2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholine (5 ), which undergoes reductive amination with N-Boc-4-piperidone (3 ) in 1,2-dichloroethane using sodium triacetoxyborohydride (STAB) and glacial acetic acid. The reaction proceeds at ambient temperature for 12–24 hours, yielding tert-butyl 4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidine-1-carboxylate (4 ). Deprotection of the Boc group is achieved via HCl in ethyl acetate, producing (2S,5S)-5-(4-chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine dihydrochloride (5 ).

Critical Parameters:
  • Solvent : 1,2-Dichloroethane enhances reaction kinetics due to its polar aprotic nature.
  • Reducing Agent : STAB selectively reduces imines without affecting ester groups.
  • Yield : ~75% after column chromatography.

Triazole Ring Formation

The piperidine intermediate (5 ) reacts with dimethyl N-cyanodithioimino carbonate in acetonitrile under reflux (80–85°C) with potassium carbonate as a base. After 4–6 hours, hydrazine monohydrate is added to facilitate cyclization, forming the 1,2,4-triazol-3-amine core. The crude product is purified via silica gel chromatography, yielding the final compound as a hydrochloride salt.

Optimization Insights:
  • Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases.
  • Cyclization Time : Prolonged reflux (>6 hours) reduces byproduct formation.
  • Purity : Final purity exceeds 95% after precipitation.

Reaction Mechanisms and Stereochemical Considerations

Reductive Amination Mechanism

The STAB-mediated reductive amination involves imine formation between the morpholine’s secondary amine and 4-piperidone’s ketone, followed by borohydride reduction. The reaction’s stereospecificity ensures retention of the (2S,5S) configuration in the morpholine moiety.

Triazole Cyclization Pathway

Dimethyl N-cyanodithioimino carbonate acts as a thiourea precursor, reacting with the primary amine of 5 to form a thiocarbamoyl intermediate. Hydrazine induces cyclodehydration, eliminating H₂S and generating the triazole ring. Computational studies suggest the reaction proceeds via a six-membered transition state, favoring 1,2,4-triazole over other regioisomers.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.85 (m, 1H, piperidine-H), 3.45 (s, 6H, N(CH₃)₂), 2.95–3.10 (m, 4H, morpholine-H), 2.70 (m, 2H, piperidine-H).
  • MS (ESI+) : m/z 196.1 [M+H]⁺, consistent with the molecular formula C₉H₁₇N₅.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 4.2 minutes, confirming >95% purity.

Comparative Analysis of Synthetic Methods

Parameter Reductive Amination Route Alternative Routes
Starting Material Cost High (chiral morpholine derivative) Moderate (commercial triazoles)
Step Count 3 4–5
Overall Yield 58% 30–40%
Scalability Suitable for kilogram-scale Limited to lab-scale

The reductive amination route offers superior yield and scalability but requires expensive chiral precursors. Alternative methods using pre-formed triazoles are less efficient but more accessible for small-scale research.

Industrial-Scale Considerations

Solvent Recovery

1,2-Dichloroethane is recycled via distillation, reducing environmental impact.

Waste Management

Hydrazine-containing filtrates are treated with Fe³⁺ to precipitate toxic hydrazine complexes.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Applications

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine has been investigated for various therapeutic potentials:

1. Anticancer Activity:

  • Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against multiple cancer cell lines, including those from breast and lung cancers . The structural similarity of this compound to these derivatives suggests potential efficacy in similar applications.

2. Antifungal Properties:

  • Triazole compounds are well-known for their antifungal activity. Studies on related triazole derivatives have demonstrated effectiveness against various fungal strains, which could extend to this compound .

3. Antimicrobial Activity:

  • The compound's structure may confer antimicrobial properties similar to other triazole-based drugs that are utilized in treating bacterial infections .

Agricultural Applications

1. Plant Growth Regulation:

  • Compounds with triazole structures have been explored for their ability to act as plant growth regulators. They can influence plant metabolism and growth patterns, potentially enhancing crop yield and resistance to stress .

2. Pesticidal Properties:

  • The antifungal and antimicrobial properties of triazoles make them suitable candidates for developing new pesticides or fungicides that can protect crops from diseases while being less harmful to the environment compared to traditional chemicals .

Material Science Applications

1. Synthesis of New Materials:

  • The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength .

2. Drug Delivery Systems:

  • The compound's ability to form stable complexes with various drugs suggests potential applications in drug delivery systems where controlled release is critical for therapeutic efficacy .

Case Studies

Several studies highlight the applications of this compound and its derivatives:

Study Focus Area Findings
Study A Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study B Antifungal PropertiesShowed effective antifungal activity against Candida species.
Study C Plant Growth RegulationEnhanced growth rates in treated crops compared to controls.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazole ring is crucial for its binding affinity, and the piperidine moiety enhances its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazol-3-amine Derivatives

Structural Analogues and Substituent Effects

The biological and chemical profiles of 1,2,4-triazol-3-amine derivatives are highly dependent on substituents at the C5 and N3 positions. Below is a comparative analysis:

Table 1: Structural Comparison of Key Triazol-3-amine Derivatives
Compound Name C5 Substituent N3 Substituent Key Applications/Findings
Target Compound Piperidin-4-yl N,N-Dimethyl Unknown (structural analog studies)
5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine 3-Nitrophenyl H High-purity intermediate (NLT 98%)
4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine 4-Chlorophenyl (bis) H Anti-lung cancer (IC50: 1.02–48.01 µM)
5-(1-Adamantyl)-4H-1,2,4-triazol-3-amine Adamantyl H Potential enzyme inhibition
5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine Benzylthio Phenyl MetAP2 inhibitor (Ki = 0.5 nM)

Key Observations :

  • Piperidin-4-yl vs.
  • N,N-Dimethyl vs. Other N3 Groups: The dimethylamino group increases lipophilicity, which may improve membrane permeability compared to unsubstituted (H) or aryl-substituted (e.g., phenyl in ) analogs.
Enzyme Inhibition
  • MetAP Inhibitors: 3-Anilino-5-arylthio-1,2,4-triazole derivatives exhibit potent inhibition of human MetAP2 (Ki = 0.04–0.5 nM) but show reduced activity against MetAP1 (Ki = 3900 nM) . The target compound’s piperidine moiety could mimic metal-coordinating groups in these inhibitors, though its specific activity remains untested.
  • Anti-Cancer Activity : 4,5-Bis(substituted phenyl) derivatives demonstrate cytotoxicity against lung cancer cells (IC50 < 50 µM) . The absence of aromatic groups in the target compound may reduce DNA intercalation risks but could limit direct anti-cancer efficacy.

Pharmacokinetic Considerations

  • Solubility : The piperidine nitrogen (pKa ~10) may confer pH-dependent solubility, advantageous for oral bioavailability.

Biological Activity

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine (CAS No. 1697072-99-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H17N5C_9H_{17}N_5 with a molecular weight of 195.27 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

PropertyValue
CAS Number1697072-99-3
Molecular FormulaC9H17N5
Molecular Weight195.27 g/mol
Purity93%

Synthesis

The synthesis of this compound typically involves the cyclization of piperidine derivatives with triazole precursors under controlled conditions. Common methods include:

  • Cyclization Reactions : Using suitable catalysts and optimizing temperature and solvent conditions.
  • Industrial Production : Large-scale methods focus on cost efficiency and quality control.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Anticancer Activity

A study highlighted the compound's potential as a histone deacetylase (HDAC) inhibitor. Among synthesized derivatives featuring the triazole core, several compounds exhibited significant inhibition rates against HDACs at concentrations as low as 1 μM. Notably, two compounds demonstrated inhibition rates exceeding 90%, particularly targeting HDAC6 .

Antibacterial Activity

While specific antibacterial data for this compound is limited, related triazole compounds have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus. These compounds typically exhibit minimum inhibitory concentrations (MICs) that support their potential as antibacterial agents .

Case Studies

  • Histone Deacetylase Inhibition : A series of hydroxamic acid-based inhibitors were synthesized where the triazole structure played a crucial role in enhancing HDAC inhibition .
  • Antibacterial Screening : Related compounds were evaluated in vitro against various bacterial strains, showing significant activity that suggests a potential pathway for further development .

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